

# Eprinomectin Pharmacokinetics and Metabolism: A Technical Guide for Animal Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *eprinomectin B1b*

Cat. No.: *B3026163*

[Get Quote](#)

Eprinomectin, a semi-synthetic derivative of the avermectin family, is a broad-spectrum endectocide utilized for the control of internal and external parasites in various animal species. [1] Its efficacy is intrinsically linked to its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—which varies significantly across species, formulations, and routes of administration. This technical guide provides an in-depth overview of eprinomectin's pharmacokinetics and metabolism in key animal models, presenting quantitative data, experimental methodologies, and visual workflows for researchers and drug development professionals.

## Pharmacokinetic Profiles in Animal Models

The systemic availability and persistence of eprinomectin are highly dependent on the animal species and the method of administration. Topical (pour-on) and subcutaneous injectable formulations are the most common.

### Cattle (Bovine)

Eprinomectin is widely used in cattle, including lactating dairy cows, primarily due to its favorable milk excretion profile.

**Topical Administration:** Following a pour-on application, eprinomectin is slowly absorbed through the skin, leading to prolonged plasma concentrations. The maximum plasma

concentration (Cmax) is typically reached within 2 to 4 days.[2][3]

**Subcutaneous Administration:** Injectable formulations result in higher bioavailability compared to topical application.[3] Studies show that a lower subcutaneous dose can achieve plasma concentrations comparable to a higher topical dose. Fecal excretion is the primary elimination route for both administration methods.

Table 1: Pharmacokinetic Parameters of Eprinomectin in Cattle

| Route        | Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | T <sub>½</sub> (days) | Reference |
|--------------|--------------|--------------|-------------|-----------------|-----------------------|-----------|
| Topical      | 0.5          | 43.76        | 2.02        | 239.07          | -                     |           |
| Topical      | 0.5          | -            | -           | 165             | -                     |           |
| Subcutaneous | 0.2          | 47.15        | 1.33        | 240.50          | 2.96                  |           |
| Subcutaneous | 0.2          | 44.0         | 1.63        | 306.42          | -                     |           |
| Subcutaneous | 1.0          | ~36          | 1.79        | -               | -                     |           |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; T<sub>½</sub>: Elimination half-life. Note that AUC values from different sources may be reported in different units (e.g., ng·h/mL vs. ng·day/mL) and have been standardized where possible.

## Cats (Feline)

In cats, eprinomectin is typically administered topically, often in combination with other parasiticides.

**Topical vs. Intravenous Administration:** Studies comparing topical and intravenous (IV) routes show a topical bioavailability of approximately 31%. The terminal half-life after topical application is significantly longer (around 114 hours) due to slow, continuous absorption from

the skin (a "flip-flop" kinetic model), whereas the elimination half-life after IV administration is much shorter (around 23 hours).

Table 2: Pharmacokinetic Parameters of Eprinomectin in Cats

| Route                    | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL)        | T <sub>½</sub> (hours) | Bioavailability (%) | Reference |
|--------------------------|--------------|--------------|--------------|----------------------|------------------------|---------------------|-----------|
| Topical                  | 0.5          | 20           | 24           | 2100                 | 114                    | 31%                 |           |
| Intravenous              | 0.4          | 503          | 0.08 (5 min) | 5160                 | 23                     | 100%                |           |
| Topical (NexGard® Combo) | 0.5          | 23.6         | 35           | 3744 (156 ng·day/mL) | 129.6 (5.4 days)       | -                   |           |

## Sheep (Ovine) & Goats (Caprine)

The pharmacokinetic profile of eprinomectin in small ruminants differs from that in cattle.

**Sheep:** Subcutaneous administration in lactating sheep at a dose of 0.2 mg/kg resulted in a Cmax of 24.44 ng/mL at 2 days post-administration, with a long mean residence time.

**Goats:** The systemic availability of eprinomectin in goats after pour-on administration is significantly lower than in cattle. A 0.5 mg/kg topical dose yielded a Cmax of only 5.60 ng/mL. Studies have also explored the oral administration of the topical formulation in goats, which showed dose-dependent increases in plasma concentrations.

Table 3: Pharmacokinetic Parameters of Eprinomectin in Sheep and Goats

| Species | Route             | Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | T½ (days) | Reference |
|---------|-------------------|--------------|--------------|-------------|-----------------|-----------|-----------|
| Sheep   | Subcutaneous      | 0.2          | 24.44        | 2.0         | 178.42          | 16.19     |           |
| Goat    | Pour-on           | 0.5          | 5.60         | 2.55        | 72.31           | -         |           |
| Goat    | Pour-on           | 1.0          | 5.93         | 1-2         | 37.1            | 5.11      |           |
| Goat    | Oral (of topical) | 0.5          | -            | -           | 17.62           | -         |           |
| Goat    | Oral (of topical) | 1.0          | -            | -           | 45.32           | -         |           |

## Distribution, Metabolism, and Excretion (ADME)

### Distribution and Tissue Residues

Eprinomectin is widely distributed in the body, a characteristic facilitated by its lipophilic nature. It exhibits high plasma protein binding (>99%) in species like cats.

Tissue residue studies in cattle following subcutaneous administration have shown that the highest concentrations of eprinomectin are found in the liver, identifying it as a key target tissue for residue monitoring. Muscle tissue consistently shows the lowest residue concentrations.

## Metabolism

Across all studied animal models, eprinomectin undergoes very limited metabolism. In vitro studies using cat liver microsomes have demonstrated that the drug is metabolically stable. The parent compound, specifically the eprinomectin B1a component, is the major residue found in plasma, tissues, and excreta. While minor metabolites have been identified in bovine feces, they represent a small fraction of the total residues.







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [avmajournals.avma.org](http://avmajournals.avma.org) [avmajournals.avma.org]
- 2. Pharmacokinetics of eprinomectin in plasma and milk following topical administration to lactating dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma disposition and faecal excretion of eprinomectin following topical and subcutaneous administration in non-lactating dairy cattle - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eprinomectin Pharmacokinetics and Metabolism: A Technical Guide for Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026163#pharmacokinetics-and-metabolism-of-eprinomectin-in-animal-models>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)